3-(4-bromobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(4-Bromobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core modified with a 4-bromobenzenesulfonyl group at position 3 and a 2-(3,4-dimethoxyphenyl)ethylamine substituent at position 3. This structure combines electron-withdrawing (bromophenylsulfonyl) and electron-donating (dimethoxyphenethyl) groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN5O4S/c1-34-21-12-7-16(15-22(21)35-2)13-14-27-23-19-5-3-4-6-20(19)31-24(28-23)25(29-30-31)36(32,33)18-10-8-17(26)9-11-18/h3-12,15H,13-14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXALVGXVHRTHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a cascade nucleophilic addition/cyclization process.
Comparison with Similar Compounds
N-Benzyl-3-[(4-Bromophenyl)sulfonyl][1,2,3]Triazolo[1,5-a]quinazolin-5-amine
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-Methylphenyl)[1,2,3]Triazolo[1,5-a]quinazolin-5-amine
- Key Differences : Ethoxy groups replace methoxy groups on the phenyl ring, and the sulfonyl group is substituted with a 4-methylphenyl moiety.
- The methylphenyl sulfonyl group lacks the electron-withdrawing bromine atom, which may diminish binding affinity to targets like kinases or DNA .
3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)[1,2,3]Triazolo[1,5-a]quinazolin-5-amine
- Key Differences : A simple benzenesulfonyl group replaces the 4-bromobenzenesulfonyl group, and the amine substituent is a 4-ethoxyphenyl group.
- Impact : The absence of bromine reduces halogen bonding interactions critical for target engagement in anticancer or enzyme-inhibitory applications. The ethoxy group may enhance metabolic stability compared to methoxy derivatives .
Molecular and Pharmacokinetic Properties
Key Observations :
- Methoxy vs. Ethoxy Groups : Methoxy groups in the target compound may improve solubility over ethoxy derivatives but could increase susceptibility to demethylation metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
